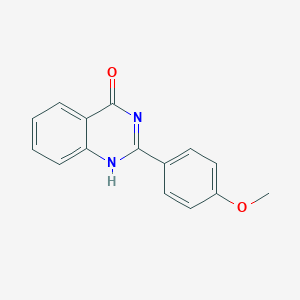

2-(4-methoxyphenyl)-1H-quinazolin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-19-11-8-6-10(7-9-11)14-16-13-5-3-2-4-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETSSARHFAGODR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327754 | |

| Record name | 2-(4-methoxyphenyl)quinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643183 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1152-07-4 | |

| Record name | 2-(4-methoxyphenyl)quinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 4 Methoxyphenyl 1h Quinazolin 4 One and Analogous Quinazolinones

Classical and Contemporary Approaches to Quinazolinone Synthesis

The construction of the quinazolinone core can be achieved through a variety of synthetic strategies, ranging from traditional condensation reactions to modern metal-catalyzed cross-coupling and microwave-assisted protocols. These methods offer different advantages concerning reaction efficiency, substrate scope, and reaction conditions.

Cyclo-condensation Reactions

Cyclo-condensation reactions represent one of the most fundamental and widely employed methods for the synthesis of quinazolinones. A common approach involves the condensation of 2-aminobenzamides with aldehydes. rsc.orgnih.gov For the synthesis of 2-(4-methoxyphenyl)-1H-quinazolin-4-one, this would typically involve the reaction of 2-aminobenzamide (B116534) with 4-methoxybenzaldehyde (B44291).

The reaction proceeds through an initial condensation to form an imine intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the final quinazolinone product. mdpi.com Various catalysts and reaction conditions have been developed to promote this transformation, including the use of visible light and a photocatalyst like fluorescein in the presence of an oxidant such as tert-butyl hydroperoxide (TBHP). rsc.org This visible-light-induced method provides a green and efficient pathway for the synthesis of a variety of quinazolin-4(3H)-ones. rsc.org

Another classical approach is the Niementowski quinazoline (B50416) synthesis, which involves the reaction of anthranilic acids with amides to form the 3H-quinazolin-4-one ring. nih.gov While effective, this method often requires high temperatures and can be lengthy. nih.gov

Oxidative Cyclization Protocols

Oxidative cyclization methods provide a direct approach to quinazolinones from readily available starting materials. These protocols often involve the in situ oxidation of an intermediate formed from the initial condensation. For instance, the reaction of 2-aminobenzamides with primary alcohols can be promoted by K₂S₂O₈ under electrolytic conditions without the need for a transition metal catalyst. nih.gov This method features high efficiency and excellent functional group tolerance. nih.gov

A metal-catalyst-free approach for the synthesis of quinazolinones involves the reaction of o-aminobenzamides and styrenes in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). mdpi.com In this process, the styrene is first oxidized to the corresponding aldehyde, which then condenses with the o-aminobenzamide. The resulting intermediate undergoes cyclization and oxidation to afford the quinazolinone. mdpi.com

Furthermore, ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) can be used to mediate the intramolecular oxidative cyclization for the construction of polycyclic quinazolinone derivatives in high yields. researchgate.net These methods highlight a move towards more sustainable and environmentally friendly synthetic procedures by avoiding the use of heavy metal catalysts.

Metal-Catalyzed Synthetic Routes

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and quinazolinones are no exception. Palladium and copper catalysts are particularly prominent in the construction of the 2-arylquinazolinone scaffold.

Palladium-catalyzed reactions offer powerful tools for the synthesis of 2-arylquinazolinones. One notable method involves a carbonylative cyclization reaction between anthranilamide and aryl bromides using carbon monoxide as the carbonyl source. mdpi.com This reaction, catalyzed by Pd(OAc)₂ with a suitable phosphine ligand, produces a variety of substituted quinazolinones in moderate to excellent yields. mdpi.com The proposed mechanism involves the oxidative addition of the palladium catalyst to the aryl bromide, followed by CO insertion and subsequent reaction with anthranilamide. mdpi.com

Another palladium-catalyzed approach is the direct arylation of the quinazolinone core. A microwave-assisted method has been developed for the palladium-catalyzed direct arylation of quinazolin-4-one with a wide range of aryl iodides, providing a simple and efficient route to 2-arylquinazolin-4-ones. organic-chemistry.org

The table below summarizes representative palladium-catalyzed methods for the synthesis of 2-arylquinazolinones.

| Catalyst System | Reactants | Key Features | Yield Range (%) |

| Pd(OAc)₂ / BuPAd₂ | Anthranilamide, Aryl Bromide, CO | Carbonylative cyclization | 43-96 mdpi.com |

| Pd(OAc)₂ / Ligand | Quinazolin-4-one, Aryl Iodide | Microwave-assisted direct arylation | Not specified organic-chemistry.org |

| Palladium Catalyst | (E)-2-nitrobenzaldehyde O-methyl oximes, Alcohols/Benzyl (B1604629) amines | One-pot synthesis via hydrogen-transfer | Good to high rsc.org |

This table is for illustrative purposes and specific yields can vary based on substrates and reaction conditions.

Copper-catalyzed reactions have also emerged as a valuable and often more economical alternative to palladium-based systems for quinazolinone synthesis. A novel copper-catalyzed synthesis of 2-arylquinazolinones has been developed from readily available 2-arylindoles and amines or ammonium salts. nih.govacs.orgacs.org This method provides various quinazolinones in up to 99% yields and is characterized by its tolerance of a wide range of functional groups, mild reaction conditions, and the use of molecular oxygen as a green oxidant. nih.govacs.orgorganic-chemistry.org

The reaction of ortho-aminobenzamides with aldehydes can also be catalyzed by copper salts to afford quinazolin-4-one derivatives. nih.govacs.org These reactions are typically carried out in solvents like dimethylacetamide. nih.gov

Below is a table summarizing key copper-catalyzed synthetic routes to 2-arylquinazolinones.

| Catalyst | Reactants | Key Features | Yield Range (%) |

| CuBr | 2-Arylindoles, Amines/Ammoniums, O₂ | Environmentally friendly, broad substrate scope | Up to 99 nih.govacs.orgacs.orgorganic-chemistry.org |

| Copper Salts | ortho-Aminobenzamides, Aldehydes | Cyclo-condensation catalysis | Not specified nih.govacs.org |

This table is for illustrative purposes and specific yields can vary based on substrates and reaction conditions.

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The synthesis of quinazolinones has greatly benefited from this technology.

For instance, a rapid and efficient microwave-assisted, iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water has been developed. sci-hub.cat This green chemistry approach can produce moderate to high yields of the desired quinazolinone derivatives. sci-hub.cat

The Niementowski synthesis, which traditionally requires harsh conditions, can be significantly improved by using microwave irradiation, reducing reaction times and increasing yields. nih.gov Furthermore, microwave-assisted decomposition of formamide has been shown to be a convenient source of ammonia for the synthesis of 2-substituted-quinazolin-4(3H)-ones. researchgate.net

Microwave-assisted synthesis has also been applied to the condensation of 2-aminophenyl carbonyl compounds with nitriles in the presence of a Lewis acid catalyst to prepare 2,4-disubstituted quinazolines. nih.gov These examples demonstrate the broad applicability and advantages of microwave technology in the synthesis of the quinazolinone scaffold.

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools for the rapid and efficient construction of complex molecules like quinazolinones from simple starting materials in a single synthetic operation. mdpi.comnih.gov These strategies offer significant advantages, including reduced reaction times, lower consumption of solvents and reagents, and simplified purification procedures. mdpi.com

Several MCRs have been developed for the synthesis of 2-aryl quinazolinones. A common approach involves the condensation of an anthranilamide derivative, an aldehyde, and a nitrogen source. For instance, a three-component reaction of 2-aminobenzamide, an aldehyde, and ammonium acetate can yield 2-substituted quinazolin-4(3H)-ones. Palladium-catalyzed MCRs have also been effectively employed. One such strategy involves the coupling of aryl or heteroaryl iodides with a carbonyl source and 2-aminobenzamide, facilitated by a magnetically recoverable palladium catalyst in an eco-friendly PEG/water solvent system. This method demonstrates high product yields (82-98%) across a diverse range of substrates. frontiersin.org

Another notable one-pot synthesis involves the reaction of (2-aminophenyl)methanols, aldehydes, and ceric ammonium nitrate (CAN), which provides 2-arylquinazolines in moderate to excellent yields. nih.gov Furthermore, an electrochemically induced three-component cyclization offers a modern approach to quinazolin-4(3H)-ones. acs.org

Table 1: Examples of One-Pot and Multicomponent Reactions for Quinazolinone Synthesis

| Starting Materials | Catalyst/Reagent | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzamide, Aryl Iodide, CO | MCM-41-2P-Pd(OAc)₂ | DMF | 2-Arylquinazolinone | 62-91 | mdpi.com |

| Aryl Iodide, 2-Aminobenzamide, Carbonyl Source | Magnetically Recoverable Palladium Catalyst | PEG/Water | 2-Aryl quinazolin-4(3H)-one | 82-98 | frontiersin.org |

| (2-Aminophenyl)methanol, Aldehyde | Ceric Ammonium Nitrate (CAN) | Not Specified | 2-Arylquinazoline | Moderate to Excellent | nih.gov |

| Isatoic Anhydride, Aldehyde, Ammonium Acetate | NaOCl | Ethanol | 2-Substituted Quinazolin-4(3H)-one | Good to Excellent | |

| Anthranilamide, Aldehyde | p-Toluenesulfonic Acid/PIDA | THF | 4(3H)-Quinazolinone | up to 92 | organic-chemistry.org |

Cascade Approaches in Quinazolinone Formation

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential transformations in a single pot, where the subsequent reaction is triggered by the functionality formed in the previous step. This approach is highly efficient for building complex molecular architectures.

Copper-catalyzed cascade reactions are valuable for constructing quinazoline derivatives through a sequence of Ullmann-type coupling and intramolecular cyclization. nih.gov An acid ion exchange resin can mediate a cascade reaction of N-(2-(4,5-dihydrooxazol-2-yl)phenyl)benzamide to produce quinazolin-4-ones in good yields, offering a green and atom-economical route. rsc.org Another innovative cascade approach involves a copper-catalyzed radical methylation/sp3 C-H amination/oxidation reaction, where dicumyl peroxide serves as both an oxidant and a methyl source. organic-chemistry.org

A one-pot synthesis of quinazolino[3,4-a]quinazolin-13-ones has been achieved through a cascade reaction involving the in situ generation of a reactive N-arylnitrilium ion, followed by amination, tandem cyclization, and amidation. nih.gov

Metal-Free Catalytic Methods

The development of metal-free catalytic systems for quinazolinone synthesis is a significant advancement, addressing the concerns of cost, toxicity, and environmental impact associated with metal catalysts. rsc.org These methods often utilize readily available and environmentally benign catalysts.

Molecular iodine has been shown to be an efficient catalyst for the synthesis of 2-arylquinazolines from 2-aminobenzophenones and aryl amines under an oxygen atmosphere. mdpi.com A facile and eco-friendly domino multicomponent strategy for synthesizing quinazolinone derivatives employs triethanolamine (TEOA) as a catalyst in an aqueous medium. frontiersin.org This one-pot reaction of isatoic anhydride and aldehydes with various nitrogen sources proceeds under reflux conditions to give moderate to good yields. frontiersin.org

Furthermore, a catalyst- and solvent-free approach for the synthesis of diastereoselective schizocommunin analogues has been developed by coupling 2-methyl quinazolinones with isatins, highlighting a highly atom-economic and environmentally benign protocol. nih.gov An efficient and selective oxidative procedure for the synthesis of quinazolinones from o-aminobenzamides and styrenes has also been developed under metal- and catalyst-free conditions. mdpi.com

Green Chemistry Principles in Quinazolinone Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of quinazolinones to develop more sustainable and environmentally friendly processes. This includes the use of aqueous media, environmentally benign solvents, and recyclable catalysts.

Water-Soluble Catalyst Systems and Aqueous Media

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The development of water-soluble catalysts has enabled the synthesis of quinazolinones in aqueous media. For example, a magnetically recoverable iron oxide-carbon dot nanocomposite has been used as an effective catalyst for the cyclo-oxidative tandem synthesis of quinazolinones from alcohols in an aqueous medium. nih.gov

An I2-catalyzed tandem oxidation in aqueous solution has been reported for the electrochemical synthesis of a broad range of quinazolinones at room temperature. nih.gov Additionally, basic imidazolium-based ionic liquids have been shown to act as both a catalyst and a surfactant for the green synthesis of quinazolinones in aqueous media. researchgate.net The synthesis of pharmaceutically relevant quinazoline-2,4(1H,3H)-diones has been achieved through the cycloaddition of CO2 and 2-aminobenzonitrile in water, using melamine as a thermoregulated catalyst. cdnsciencepub.com

Utilization of Environmentally Benign Solvents

Beyond water, other environmentally benign solvents are being explored for quinazolinone synthesis. Deep eutectic solvents (DESs), which are mixtures of two or more components that form a eutectic with a melting point lower than the individual components, have been successfully used. tandfonline.comresearchgate.net For instance, a choline chloride:urea (B33335) deep eutectic solvent has been employed for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.comresearchgate.net

PEG/water has been utilized as an eco-friendly solvent system in the multicomponent synthesis of quinazolinones using a magnetically recoverable palladium catalyst. frontiersin.org A catalyst-free synthesis of quinazoline derivatives has also been reported using a low melting sugar-urea-salt mixture as a solvent. nih.gov Lactic acid has been used to promote the environmentally benign three-component synthesis of 2-aryl-4-phenylquinazoline derivatives in a solvent-less medium. mjcce.org.mk

Table 2: Green Chemistry Approaches in Quinazolinone Synthesis

| Green Principle | Catalyst/Solvent | Starting Materials | Product | Reference |

|---|---|---|---|---|

| Aqueous Media | Iron oxide-carbon dot nanocomposite | Alcohols, o-aminobenzamides | Quinazolinones | nih.gov |

| Aqueous Media | I₂ (electrochemical) | o-aminobenzamide, benzyl alcohol | Quinazolinones | nih.gov |

| Aqueous Media | Melamine | 2-aminobenzonitrile, CO₂ | Quinazoline-2,4(1H,3H)-diones | cdnsciencepub.com |

| Benign Solvent (DES) | Choline chloride:urea | Benzoxazinone, amines | 2-Methyl-3-substituted-quinazolin-4(3H)-ones | tandfonline.comresearchgate.net |

| Benign Solvent (PEG/Water) | Magnetically Recoverable Palladium Catalyst | Aryl Iodide, 2-Aminobenzamide, Carbonyl Source | 2-Aryl quinazolin-4(3H)-ones | frontiersin.org |

| Solvent-less | Lactic Acid | Aldehydes, ammonium acetate, 2-aminobenzophenone | 2-Aryl-4-phenylquinazolines | mjcce.org.mk |

Targeted Synthesis of 2-Aryl Substituted Quinazolinones

The targeted synthesis of 2-aryl substituted quinazolinones is of particular interest due to their prevalence in bioactive molecules. rsc.org Various strategies have been developed to introduce the aryl group at the C-2 position with high efficiency and selectivity.

Iron-catalyzed cross-dehydrogenative coupling (CDC) between the N-H bond of anthranilamides and the C-H bond of methyl arenes provides a direct route to 2-aryl quinazolinones. rsc.org This method tolerates a variety of functional groups and offers good yields. rsc.org Palladium-catalyzed C-H activation is another powerful tool for the synthesis of functionalized 2-aryl-4(3H)-quinazolinones. chim.it

The synthesis of C-4 and C-5 substituted quinazolinone compounds often begins with a pre-formed quinazolinone core, which is then functionalized using cross-coupling reactions like the Sonogashira coupling. nih.gov For the direct synthesis of 2,3-disubstituted quinazolinones, a palladium-catalyzed three-component coupling of 2-amino-N-substituted benzamides with arylboronic acids and isocyanides has been reported. mdpi.com

Strategies for Incorporating Aryl Moieties at Position 2

The introduction of aryl substituents at the C-2 position of the quinazolin-4-one scaffold is a critical step in the synthesis of numerous biologically active compounds. Various synthetic methodologies have been developed to achieve this, generally involving the formation of the heterocyclic ring from precursors already containing the aryl group or the late-stage introduction of the aryl moiety onto a pre-formed quinazolinone core.

Key strategies include:

Condensation and Cyclization Reactions: A prevalent method involves the condensation of anthranilamide (2-aminobenzamide) or its derivatives with aryl aldehydes. This reaction typically proceeds through an imine intermediate, which then undergoes cyclization and oxidation to yield the 2-aryl-quinazolin-4(3H)-one. mdpi.com A variation of this approach uses styrenes in the presence of an oxidant, which are converted in situ to the corresponding benzaldehydes before condensation. mdpi.com Another pathway involves the reaction of isatoic anhydride with amines, which can be adapted to incorporate the 2-aryl group. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions are extensively used for C-C bond formation. The Suzuki-Miyaura cross-coupling, which pairs an arylboronic acid with a halogenated quinazolinone precursor (e.g., 2-bromo- or 2-chloroquinazolinone), is a powerful tool for introducing diverse aryl groups. nih.govnih.gov Other metal-catalyzed approaches include carbonylative cyclization, where an aryl bromide, carbon monoxide, and an anthranilamide derivative are coupled to form the quinazolinone ring system. mdpi.com Copper-catalyzed domino reactions using 2-bromobenzamide and various substrates like aryl aldehydes or methyl arenes have also been developed. organic-chemistry.org

Oxidative Coupling Methods: Cross-dehydrogenative coupling (CDC) presents an atom-economical approach, directly forming a C-N bond. For instance, an iron-catalyzed CDC reaction between anthranilamides and methyl arenes (like toluene derivatives) can form the 2-aryl quinazolinone scaffold through C-H functionalization and subsequent amination-aerobic oxidation. rsc.org Iodine-catalyzed oxidative coupling of 2-aminobenzamides with aryl methyl ketones also yields 2-aryl quinazolin-4(3H)-ones. organic-chemistry.org

Multicomponent Reactions (MCRs): MCRs offer an efficient route to complex molecules in a single step. Strategies for quinazolinone synthesis include one-pot reactions combining an anthranilamide, an aryl halide, and an isocyanide, catalyzed by palladium. mdpi.com Three-component reactions of isatoic anhydride, aromatic aldehydes, and an amine source are also common. researchgate.net

These diverse strategies provide chemists with a versatile toolkit to synthesize a wide array of 2-aryl quinazolinones, allowing for the fine-tuning of electronic and steric properties by varying the aryl substituent.

Synthetic Pathways for this compound

The synthesis of the specific compound this compound can be achieved by applying the general strategies mentioned previously, using precursors that contain the 4-methoxyphenyl (B3050149) moiety.

One of the most direct methods is the condensation of 2-aminobenzamide with 4-methoxybenzaldehyde . This reaction typically requires a catalyst and an oxidant to facilitate the cyclization and subsequent aromatization to the final product. A plausible mechanism involves the initial formation of a Schiff base, followed by intramolecular cyclization and a final oxidation step.

Another effective approach is the reaction between 2-aminobenzamide and 4-methoxystyrene under oxidative conditions. This method, which avoids the direct use of the aldehyde, relies on the in situ oxidative cleavage of the styrene's olefin bond to generate the necessary aldehyde intermediate. mdpi.com

Metal-catalyzed reactions also provide reliable pathways. A palladium-catalyzed Suzuki-Miyaura cross-coupling can be employed by reacting a 2-halo-quinazolin-4-one with 4-methoxyphenylboronic acid. nih.gov This method is particularly useful for late-stage functionalization. Similarly, a carbonylative synthesis using 2-iodoaniline derivatives, a carbon monoxide source, and 4-methoxyaniline can construct the heterocyclic core with the desired substituent in place.

The table below summarizes several reported and plausible synthetic pathways for this compound based on established methodologies.

Table 1: Synthetic Methodologies for this compound

| Methodology | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Conditions | Reference |

|---|---|---|---|---|---|---|

| Oxidative Olefin Cleavage | 2-Aminobenzamide | 4-Methoxystyrene | DTBP, p-TsOH | DMSO | 120 °C, 16 h | mdpi.com |

| Condensation | 2-Aminobenzamide | 4-Methoxybenzaldehyde | Varies (e.g., I₂, Cu, Fe) | Varies | Heating | organic-chemistry.orgrsc.org |

| Suzuki-Miyaura Coupling | 2-Bromoquinazolin-4-one | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 1,4-Dioxane | 80 °C | nih.gov |

| Carbonylative Cyclization | 2-Bromobenzamide | 4-Methoxyphenylboronic acid, CO | Pd(OAc)₂ | Toluene | Heating | mdpi.com |

| Iron-Catalyzed CDC | Anthranilamide | 4-Methylanisole | FeCl₃, DTBP | Dioxane | 130 °C | rsc.org |

Structure Activity Relationship Sar Studies of 2 4 Methoxyphenyl 1h Quinazolin 4 One and Quinazolinone Derivatives

Influence of Substituents at Position 2 (e.g., 4-methoxyphenyl (B3050149) Group)

The substituent at the 2-position of the quinazolin-4(3H)-one scaffold plays a pivotal role in determining the biological activity of the molecule. The presence of an aryl group, such as the 4-methoxyphenyl group, is a common feature in many biologically active quinazolinones.

The nature of the substituent on this aryl ring can significantly modulate activity. For instance, in a series of 2-arylquinazolin-4-ones, it was found that a 4'-hydrophobic or electron-withdrawing group on the phenyl ring at position 2 resulted in the most potent and selective compounds for certain biological targets. nih.gov Specifically, a trifluoromethyl group at the 4-position of the 2-phenyl ring was identified in a potent inhibitor. nih.gov Conversely, the presence of electron-donating groups, such as methoxy (B1213986) (-OCH3), can also be favorable. In some instances, methoxy-substituted derivatives have demonstrated promising activity against various cancer cell lines. nih.gov

Furthermore, the presence of hydroxyl (-OH) groups on the 2-phenyl ring is crucial for antioxidant activity. To achieve antioxidant properties in 2-phenylquinazolin-4(3H)-one, at least one hydroxyl group, in addition to a methoxy substituent or a second hydroxyl group at the ortho or para position, is required. mdpi.com The position of these substituents is also critical; for example, derivatives with two hydroxyl groups in the ortho position on the phenyl ring have shown metal-chelating properties. mdpi.com

Beyond simple substitutions, the incorporation of different heterocyclic moieties at the 2-position can also significantly impact biological outcomes. For example, compounds with a thiazole (B1198619) group at the 2-position have been found to be more active than those with nicotinic or nitrobenzoic acid substituents in certain anticancer studies. nih.gov The introduction of small lipophilic groups at this position has also been suggested to increase activity. nih.gov

The following table summarizes the influence of various substituents at the 2-position on the biological activity of quinazolinone derivatives:

| Substituent at Position 2 | Observed Effect on Activity | Reference |

| 4-Trifluoromethylphenyl | Potent and selective inhibition | nih.gov |

| Methoxy-substituted phenyl | Promising anticancer activity | nih.gov |

| Hydroxylated phenyl | Essential for antioxidant activity | mdpi.com |

| Ortho-dihydroxylated phenyl | Metal-chelating properties | mdpi.com |

| Thiazole group | Increased anticancer activity | nih.gov |

| Small lipophilic groups | May increase activity | nih.gov |

Impact of Substitutions at Position 3

The N-3 position of the quinazolinone ring is another critical site for modification, and substitutions at this position can profoundly influence the compound's biological profile. The introduction of various moieties, from simple alkyl or aryl groups to more complex heterocyclic systems, has been explored to enhance activity.

For instance, the presence of a substituted aromatic ring at position 3 is considered essential for antimicrobial activities. nih.gov The nature of the substituent on this aromatic ring can further fine-tune the biological response. Studies have shown that incorporating halogenated phenyl substituents (bromo, chloro, and fluoro) at the N-3 position has a more significant positive effect on antibacterial activity compared to non-halogenated or nitro-substituted phenyl groups. nih.gov

The following table highlights the impact of different substituents at the 3-position on the biological activity of quinazolinone derivatives:

| Substituent at Position 3 | Observed Effect on Activity | Reference |

| Substituted aromatic ring | Essential for antimicrobial activity | nih.gov |

| Halogenated phenyl groups | Enhanced antibacterial activity | nih.gov |

| Heterocyclic moieties | Potential to increase pharmacological activity | mdpi.com |

| Substituted benzalamino group | Investigated for anticancer activity | researchgate.net |

| Hydrazine-derived Schiff bases | Enhanced antibacterial activity | nih.gov |

Significance of Substituents at Positions 4, 6, and 8

Substitutions on the fused benzene (B151609) ring of the quinazolinone core, specifically at positions 4, 6, and 8, are crucial in defining the pharmacological properties of these compounds. mdpi.comnih.gov

Position 4: The carbonyl group at position 4 is a key structural feature. It can participate in hydrogen bonding interactions with biological targets, such as with Lys241 and Asn247 residues in certain enzymes. nih.gov While the 4-oxo group is characteristic of quinazolin-4-ones, modifications to a 4-amino group can lead to potent biological activity, particularly in the development of kinase inhibitors. nih.gov The presence of an aniline (B41778) moiety at position 4 is often a prerequisite for activity against certain targets, and substitutions on this aniline ring can further modulate efficacy. nih.gov

Position 6: Substitution at the 6-position has been shown to be beneficial for increasing antitumor activities. researchgate.net The introduction of a nitro group at this position can increase activity in some contexts. nih.gov Furthermore, the presence of halogen atoms, such as bromine, at position 6 has been explored in the synthesis of anticancer agents. researchgate.net In some cases, electron-donating groups at position 6, often in combination with a substitution at position 7, have been found to increase the activity of EGFR inhibitors. nih.gov

Position 8: The 8-position is also significant for tailoring the biological activity of quinazolinone derivatives. mdpi.comnih.gov For instance, in a series of 2-arylquinazolin-4-ones designed as tankyrase inhibitors, an 8-methyl group provided the most potency and selectivity compared to 8-H, 8-OMe, or 8-OH. nih.gov The presence of a halogen atom at this position can also enhance antimicrobial activities. nih.gov

The table below summarizes the effects of substituents at positions 4, 6, and 8:

| Position | Substituent | Observed Effect on Activity | Reference |

| 4 | Carbonyl (oxo) group | Hydrogen bonding interactions | nih.gov |

| 4 | Amine/Substituted amine | Can improve antimicrobial and kinase inhibitory activity | nih.govnih.gov |

| 6 | Halogen (e.g., Bromine) | Investigated for increased antitumor activity | researchgate.net |

| 6 | Nitro group | Can increase activity | nih.gov |

| 6 | Electron-donating groups | Can increase EGFR inhibitory activity | nih.gov |

| 8 | Halogen | Can improve antimicrobial activity | nih.gov |

| 8 | Methyl group | Increased potency and selectivity in certain inhibitors | nih.gov |

Role of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of substituents on the quinazolinone scaffold, whether they are electron-donating (EDG) or electron-withdrawing (EWG), play a critical role in modulating biological activity. researchgate.net The placement of these groups at different positions can lead to significant variations in potency and selectivity.

On the 2-Aryl Ring: In some studies, the presence of electron-withdrawing groups on the terminal benzene ring at the 2-position led to elevated inhibitory activity. nih.gov For example, a trifluoromethyl group (an EWG) at the 4'-position of the 2-phenyl ring resulted in a potent inhibitor. nih.gov Conversely, substitution with electron-donating groups like -CH3 and -OCF3 has been shown to decrease inhibitory activity in certain contexts. nih.gov However, in other cases, methoxy groups (EDGs) have been associated with promising anticancer activity. nih.gov

On the Quinazolinone Core: On the quinazolinone ring itself, the introduction of electron-donating groups at positions 6 and 7 has been found to increase the activity of certain enzyme inhibitors. nih.gov The 6,7-dimethoxy substitution was particularly favorable for the inhibition of EGFR. nih.gov In contrast, placing a nitro group (a strong EWG) at the C-6 position has also been shown to increase activity in some instances. nih.gov

The following table provides examples of the effects of electron-donating and electron-withdrawing groups:

| Position of Substituent | Type of Group | Example Substituent | Observed Effect on Activity | Reference |

| 2-Aryl Ring | Electron-Withdrawing | -CF3 | Increased inhibitory activity | nih.gov |

| 2-Aryl Ring | Electron-Donating | -OCH3 | Can either decrease or increase activity depending on the context | nih.govnih.gov |

| Quinazolinone Core (Position 6 & 7) | Electron-Donating | -OCH3 | Increased EGFR inhibitory activity | nih.gov |

| Quinazolinone Core (Position 6) | Electron-Withdrawing | -NO2 | Increased activity in some cases | nih.gov |

Conformational Flexibility and Spatial Orientation Considerations

The three-dimensional structure, including conformational flexibility and spatial orientation of substituents, is a critical determinant of the biological activity of quinazolinone derivatives. The ability of the molecule to adopt a specific conformation to fit into the binding site of a biological target is paramount.

The rotational freedom of substituents, particularly the aryl group at position 2, can be significant. Crystal structure analysis of some 2,6-disubstituted quinazolin-4-ones has revealed the existence of alternative conformations, indicating considerable rotational freedom of the benzene substituent in solution. nih.gov This flexibility allows the molecule to adapt to the topology of the target's binding pocket.

The spatial arrangement of substituents influences how the molecule interacts with its target. For instance, in the case of tankyrase inhibitors, the 2-aryl group is accommodated within a hydrophobic cavity in the NAD+-binding site. nih.gov The orientation of this group within the cavity is crucial for potent inhibition.

Hydrophilic and Hydrogen-Bonding Interactions

Hydrophilic and hydrogen-bonding interactions are fundamental to the binding of quinazolinone derivatives to their biological targets. These interactions contribute significantly to the affinity and specificity of the compounds.

The quinazolinone scaffold itself contains key hydrogen bond donors and acceptors. The carbonyl group at position 4 frequently acts as a hydrogen bond acceptor, forming interactions with amino acid residues like Lys241 and Asn247 in some enzymes. nih.gov The nitrogen atom at position 1 (N-1) can act as a hydrogen bond donor, and in some cases, a hydrogen bond acceptor, interacting with residues such as Cys919 in VEGFR-2. wikipedia.org

Substituents on the quinazolinone ring can introduce additional sites for hydrogen bonding. For example, hydroxyl groups on a 2-phenyl substituent can participate in hydrogen bonding, which is essential for antioxidant activity. mdpi.com An amino group at position 3 can also form hydrogen bonds with receptor residues like Ser240. nih.gov

Computational Approaches in the Study of 2 4 Methoxyphenyl 1h Quinazolin 4 One

Molecular Docking Studies for Target Identification and Binding Affinity Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely applied in pharmaceutical research to understand how a ligand, such as 2-(4-methoxyphenyl)-1H-quinazolin-4-one, might interact with a biological target, typically a protein or enzyme. nih.govebi.ac.uk This technique helps in identifying potential therapeutic targets and predicting the binding affinity of the compound.

Quinazolinone derivatives have been the subject of numerous docking studies to elucidate their mechanism of action against various diseases. For instance, these compounds have been investigated as inhibitors of targets involved in inflammation, cancer, and bacterial infections. nih.govnih.govrsc.org Docking studies on quinazolinone scaffolds have identified them as potent inhibitors of enzymes like cyclooxygenase-2 (COX-2), epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), and tubulin. nih.govrsc.orgnih.govrsc.org

The binding of a ligand to a protein is governed by a variety of non-covalent interactions. Docking simulations provide a detailed map of these interactions. For the quinazolinone scaffold, binding is often facilitated by a combination of hydrogen bonds, hydrophobic interactions, electrostatic interactions, and π-π or amide-π stacking. nih.gov

In studies involving similar quinazolinone derivatives, the quinazoline (B50416) core is often found to engage in crucial interactions. For example, in the context of EGFR inhibition, the N1 and N3 atoms of the quinazoline ring can form hydrogen bonds with key residues in the hinge region of the kinase domain, such as Met769. nih.gov The phenyl group at the 2-position, in this case, the 4-methoxyphenyl (B3050149) group, typically occupies a hydrophobic pocket, where it is stabilized by interactions with non-polar amino acid residues. nih.govnih.gov

Molecular docking of 2-(4-methoxystyryl)quinazolin-4(3H)-one, a structurally related compound, into the colchicine (B1669291) binding site of tubulin revealed that the quinazolinone scaffold engages in hydrophobic interactions with residues like Alaβ250, Leuβ248, and Leuβ252. nih.gov

Docking algorithms predict the most stable binding poses of a ligand within a protein's active site and calculate a corresponding binding energy or score, which is an estimate of binding affinity. Lower binding energy values typically indicate a more stable ligand-protein complex. nih.gov

For example, when various quinazolinone derivatives were docked into the DNA binding site of NF-κB, a key regulator of inflammation, they were found to interact with critical amino acid residues such as Arg54, Tyr57, and Lys144. nih.gov In another study targeting DNA gyrase, quinazolinone derivatives were shown to be stabilized through hydrophobic contacts with residues like Ala47, Val71, and Ile78. nih.gov Docking of quinazoline derivatives against VEGFR-2 has shown interactions with hinge region residues like Cys919 and Phe1047. nih.gov

Table 1: Examples of Predicted Interactions for Quinazolinone Scaffolds with Various Protein Targets

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| NF-κB | Arg54, Tyr57, Cys59, Glu60 | Hydrogen Bonding, Electrostatic | nih.gov |

| DNA Gyrase | Ala47, Glu50, Val71, Asp73 | Hydrogen Bonding, Hydrophobic | nih.gov |

| EGFR | Met769, Ala719, Leu820 | Hydrogen Bonding, Hydrophobic | nih.gov |

| VEGFR-2 | Cys919, Leu1035, Phe1047 | Hydrogen Bonding, Hydrophobic | nih.gov |

| Tubulin (Colchicine Site) | Leuβ248, Alaβ250, Lysβ352 | Hydrophobic, Electrostatic | nih.gov |

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a powerful tool for calculating molecular properties, predicting reactivity, and analyzing chemical bonds. nih.govmdpi.com DFT calculations can provide deep insights into the intrinsic properties of this compound, complementing experimental data.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net This higher reactivity can correlate with greater biological activity. nih.gov DFT calculations allow for the visualization and energy calculation of these orbitals, indicating where electron density is concentrated and which parts of the molecule are most likely to participate in chemical reactions. mdpi.comopenaccesspub.org For many organic compounds, the HOMO-LUMO energy gap is a key indicator of intramolecular charge transfer capabilities. nih.gov

Table 2: Representative Frontier Molecular Orbital Energy Values from DFT Studies of Heterocyclic Compounds

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. | nih.gov |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. | nih.gov |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. A smaller gap often implies higher reactivity. | nih.govresearchgate.net |

DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps illustrate the charge distribution on the surface of a molecule, providing a visual guide to its electrophilic and nucleophilic regions. openaccesspub.orgresearchgate.net In an MEP map, electron-rich areas (negative potential), which are prone to electrophilic attack, are typically colored red, while electron-deficient regions (positive potential), susceptible to nucleophilic attack, are colored blue. nih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. nih.govnih.gov MD simulations are crucial for assessing the stability of the docked pose and understanding the flexibility of both the ligand and the protein's active site. nih.gov

By simulating the behavior of the this compound-protein complex in a solvated environment, MD can validate the interactions predicted by docking. Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

Conformational Stability of Ligand-Protein Complexes

The efficacy of a drug is fundamentally linked to its ability to bind to a specific biological target, such as a protein, and modulate its activity. The stability of this interaction, often studied through the conformational stability of the ligand-protein complex, is a critical determinant of the drug's potential. Molecular dynamics (MD) simulations are a powerful computational method used to assess this stability over time.

For quinazolinone derivatives, studies have explored their interactions with various protein targets. For instance, in the context of cancer therapy, the stability of quinazolinone-based compounds when bound to receptors like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR) has been investigated. nih.gov MD simulations can reveal fluctuations in the protein structure upon ligand binding, with lower root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values indicating a more stable complex. nih.gov

Research on a series of quinazolin-4(3H)-one-morpholine hybrids demonstrated that the most potent compound formed stable complexes with VEGFR1 and VEGFR2, maintaining strong hydrogen bond interactions for over 90% of the simulation time. nih.gov The stability of these ligand-protein complexes, characterized by minimal fluctuations (around 1-2 Å), suggests a favorable and sustained binding, which is a desirable trait for a potential inhibitor. nih.gov

Molecular docking studies, another key computational technique, predict the preferred orientation of a ligand when bound to a receptor. These studies have been employed to understand the binding modes of quinazolinone derivatives with various enzymes, including DNA gyrase and NF-κB. nih.govnih.gov For example, docking studies of novel quinazolinone Schiff base derivatives with DNA gyrase revealed that these compounds could embed deeply into the hydrophobic pocket of the enzyme's active site, forming stable interactions. nih.gov Similarly, docking of quinazolinone compounds into the DNA binding site of NF-κB has helped to elucidate their anti-inflammatory mechanism. nih.gov The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the interaction's strength.

In Silico ADMET Prediction

Beyond target binding, the journey of a drug through the body is a complex process involving absorption, distribution, metabolism, excretion, and toxicity (ADMET). Predicting these pharmacokinetic properties early in the drug discovery pipeline is crucial to avoid costly late-stage failures. iapchem.org In silico ADMET prediction utilizes computational models to estimate these properties based on the chemical structure of a compound. iapchem.org

These predictive models are built upon large datasets of experimental results and can assess a wide range of parameters, including solubility, permeability, metabolic stability, and potential for toxicity. iapchem.orgjapsonline.com For quinazolinone derivatives, in silico ADMET prediction has been used to evaluate their drug-like properties and potential liabilities. nih.gov

A key aspect of in silico ADMET prediction is the assessment of a compound's "drug-likeness." This concept refers to the likelihood that a compound possesses the physicochemical properties compatible with oral bioavailability and development into a drug. drugbank.com One of the most widely used guidelines for evaluating drug-likeness is Lipinski's Rule of Five. drugbank.comtaylorandfrancis.com This rule states that orally active drugs tend to have:

A molecular weight of less than 500 Daltons. taylorandfrancis.com

No more than 5 hydrogen bond donors. taylorandfrancis.com

No more than 10 hydrogen bond acceptors. taylorandfrancis.com

A calculated octanol-water partition coefficient (logP) not greater than 5. taylorandfrancis.com

Compounds that adhere to these rules are considered to have a higher probability of being orally absorbed. drugbank.com The compound this compound has a molecular formula of C15H12N2O2 and a molecular weight of 252.27 g/mol . ebi.ac.uk

| Parameter | Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight | 252.27 g/mol ebi.ac.uk | Yes (<500) |

| Hydrogen Bond Donors | 1 (from the N-H group) | Yes (≤5) |

| Hydrogen Bond Acceptors | 3 (2 from the oxygen atoms and 1 from a nitrogen atom) | Yes (≤10) |

| LogP (Octanol-Water Partition Coefficient) | 2.6 (Predicted) | Yes (≤5) |

As indicated in the table, this compound complies with all the parameters of Lipinski's Rule of Five, suggesting it possesses drug-like characteristics and a higher likelihood of oral bioavailability.

Drug Design and Development Strategies Utilizing the Quinazolinone Scaffold

Quinazolinone as a Lead Structure for Therapeutic Agent Discovery

The 4(3H)-quinazolinone ring system is a cornerstone in the design of new therapeutic agents, demonstrating a wide array of biological effects including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. nih.govnih.govresearchgate.net Its structural stability and capacity to form hydrogen bonds and engage in π-π stacking interactions make it an ideal lead structure for targeting enzymes and receptors. rsc.org

Researchers are actively exploring quinazolinone derivatives for their potential in treating complex diseases. For instance, certain derivatives have been identified as potent inhibitors of enzymes crucial for cancer cell proliferation, such as epidermal growth factor receptor (EGFR) kinase and tubulin. nih.govacs.org The core structure's amenability to substitution allows for the fine-tuning of its pharmacological profile, enhancing potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies have shown that substituents at the 2nd and 3rd positions of the quinazolinone ring are particularly important for modulating biological activity. rsc.orgmdpi.com The phenyl ring at the 2nd position, as seen in 2-(4-methoxyphenyl)-1H-quinazolin-4-one, is often crucial for activity, while modifications at the 3rd position can introduce additional interaction points or link to other pharmacophores. rsc.org This strategic modification is a key principle behind the molecular hybridization approach.

Molecular Hybridization Strategies

Molecular hybridization is a drug design strategy that combines two or more pharmacologically active moieties into a single hybrid molecule. nih.gov This approach aims to create new chemical entities with enhanced biological activity, improved affinity for multiple targets, or novel mechanisms of action that can overcome drug resistance. rsc.org The quinazolinone scaffold is frequently used as a foundational component in hybridization due to its proven therapeutic relevance and synthetic accessibility. nih.govrsc.org By covalently linking the quinazolinone core with other bioactive heterocyclic rings, medicinal chemists have developed a multitude of hybrid compounds with promising preclinical results. nih.gov

The hybridization of quinazolinone with pyrazole, another important nitrogen-containing heterocycle, has yielded compounds with significant biological potential, particularly as antifungal and anticancer agents. nih.govbiolmolchem.com Pyrazole and its derivatives are known for a wide range of pharmacological activities. biolmolchem.com In one study, a series of novel quinazolinone-scaffold-containing pyrazole carbamide derivatives were designed and synthesized as potential fungicides against Rhizoctonia solani. The two moieties were connected via a benzene (B151609) ring. The resulting hybrids were evaluated for their in vitro antifungal activity, with several compounds demonstrating notable efficacy. nih.gov Structure-activity relationship analysis indicated that the position and number of substituents, such as chlorine atoms, on the quinazolinone ring directly influenced the antifungal activity. nih.gov

Table 1: Antifungal Activity of Selected Quinazolinone-Pyrazole Hybrids against R. solani

| Compound ID | Structure | EC50 (mg/L) |

|---|---|---|

| 6a16 | N-(2-((6,8-dichloro-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | 9.06 |

| Fluconazole | Commercial Fungicide (Reference) | 12.29 |

| Bixafen | Commercial Fungicide (Reference) | 0.34 |

Data sourced from a study on novel fungicide discovery. nih.gov

The data shows that compound 6a16 possessed superior antifungal activity compared to the commercial fungicide fluconazole, highlighting the potential of this hybridization strategy. nih.gov

The combination of quinazolinone and oxadiazole rings has led to the development of potent anticancer agents. rsc.orgnih.gov The 1,3,4-oxadiazole and 1,2,4-oxadiazole rings are five-membered heterocycles known to be metabolically stable and capable of participating in hydrogen bonding, making them valuable pharmacophores in drug design. nih.govresearchgate.net Researchers have designed and synthesized novel hybrids linking 2-substituted quinazolinones with a 2-phenyloxadiazole moiety. nih.gov Evaluation of these compounds against various cancer cell lines revealed significant antiproliferative activity. nih.govnih.gov

In a particular study, a series of 1,2,4-oxadiazole/quinazoline-4-one hybrids were developed as multitargeted inhibitors. The results indicated that several of the synthesized compounds displayed significant antiproliferative action against cancer cell lines. nih.gov For instance, compound 18 from another series, which features a propyl substitution at the 2nd position of the quinazolinone ring, exhibited potent activity against HeLa cell lines. rsc.orgnih.gov

Table 2: Anticancer Activity of Selected Quinazolinone-Oxadiazole Hybrids

| Compound ID | Target Cell Line | IC50 (µM) |

|---|---|---|

| 18 | HeLa | 7.52 |

| 9b | A549 (Lung) | 1.19 |

| 9c | HCT116 (Colon) | 1.55 |

| 9h | MCF-7 (Breast) | 1.48 |

IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from studies on antiproliferative agents. rsc.orgnih.govnih.gov

These findings underscore the importance of the substitution pattern on the quinazolinone core in determining the anticancer efficacy of the hybrid molecules. rsc.org

Thiazole (B1198619) is a sulfur and nitrogen-containing five-membered heterocyclic ring present in many clinically approved drugs, including some anticancer agents. Molecular hybridization of the quinazolinone and thiazole moieties has been explored as a strategy to develop novel antiproliferative and anti-angiogenic agents. mdpi.comnih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and progression. mdpi.com

A novel series of quinazoline-thiazole hybrids were synthesized and evaluated for their activity against HepG2 (liver cancer) cells and their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR2), a key regulator of angiogenesis. mdpi.comnih.gov Several compounds in the series displayed superior antiproliferative activity compared to the multi-kinase inhibitor drug sorafenib. mdpi.comnih.gov

Table 3: Antiproliferative Activity of Quinazoline-Thiazole Hybrids on HepG2 Cells

| Compound ID | IC50 (µM) |

|---|---|

| SA01 | 1.83 |

| SA02 | 2.59 |

| SA04 | 3.51 |

| SA05 | 4.24 |

| Sorafenib | 6.28 |

Data sourced from a study on potential antiproliferative and anti-angiogenic agents. mdpi.comnih.gov

The results indicate that the quinazoline-thiazole scaffold is a promising template for developing new anticancer agents that may also possess anti-angiogenic properties. mdpi.com

Benzimidazole is another "privileged" heterocyclic structure in medicinal chemistry, known for its presence in compounds with a wide range of biological activities, including antimicrobial and anticancer effects. nih.govresearchgate.net The molecular hybridization of quinazolinone and benzimidazole has emerged as a promising strategy for developing new therapeutic agents. nih.gov

Researchers have synthesized and evaluated novel quinazoline-benzimidazole hybrids for their antimicrobial activity against multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. nih.gov In other studies, regioisomeric hybrids of quinazoline (B50416) and benzimidazole were screened for their in vitro antitumor activities against a panel of 60 human cancer cell lines, with some compounds showing significant growth inhibition across various cancer types, including leukemia, colon, melanoma, and breast cancer. researchgate.net The design of these hybrids often aims to increase lipophilicity and introduce specific electron donor and acceptor effects to enhance biological activity. rsc.org Another design strategy involved replacing the phenyl ring at the 3rd position of the quinazolinone with a benzimidazole moiety, which could provide additional π-interactions with biological targets like dihydrofolate reductase (DHFR). rsc.org

Table 4: Biological Activity of Selected Quinazolinone-Benzimidazole Hybrids

| Compound ID | Biological Target/Activity | Result |

|---|---|---|

| 15 | DHFR Inhibition | IC50 = 0.011 µM |

| Methotrexate (Ref.) | DHFR Inhibition | IC50 = 0.02 µM |

| 149 | Anticancer (60 cell lines) | Significant growth inhibition |

Data sourced from reviews on quinazolinone hybrids. rsc.orgresearchgate.net

These studies demonstrate the potential of quinazolinone-benzimidazole hybrids as versatile scaffolds for discovering potent DHFR inhibitors and broad-spectrum anticancer agents. rsc.orgresearchgate.net

Thiadiazole, a five-membered ring containing sulfur and two nitrogen atoms, is a well-known heterocycle in medicinal chemistry. dergipark.org.tr In particular, 1,3,4-thiadiazole derivatives have been investigated for their potential antitumor and antimicrobial activities. nih.gov Hybrid molecules that incorporate both the quinazolinone and thiadiazole rings have been synthesized and evaluated for various biological activities. rsc.org

In one study, novel 1,3,4-thiadiazole-bearing 4(3H)-quinazolinone compounds were synthesized and tested for their anti-biofilm activity against Pseudomonas aeruginosa, an opportunistic pathogen known for forming antibiotic-resistant biofilms. dergipark.org.tr The results showed that these hybrids could inhibit biofilm formation. For example, compound 3 in the series, which has a 4-nitrophenyl substituent, was identified as the most active, with a 30.0% inhibition of biofilm formation. dergipark.org.tr Other research has focused on the anticancer potential of quinazolinone-thiadiazole hybrids. A series of compounds incorporating these two moieties were synthesized and evaluated for their in vitro antitumor efficacy against breast (MCF-7) and lung (A549) cancer cell lines, with some compounds showing greater potency than the reference drug methotrexate. researchgate.net

Table 5: Biological Activity of Selected Quinazolinone-Thiadiazole Hybrids

| Compound ID | Target Cell Line/Activity | Result (IC50 or % Inhibition) |

|---|---|---|

| I | MCF-7 (Breast Cancer) | IC50 = 7.832 µM |

| III | A549 (Lung Cancer) | IC50 = 6.669 µM |

| Methotrexate (Ref.) | MCF-7 (Breast Cancer) | IC50 = 27.325 µM |

| 3 | P. aeruginosa Biofilm | 30.0% Inhibition |

Data sourced from studies on anticancer and anti-biofilm agents. dergipark.org.trresearchgate.net

The findings suggest that combining the quinazolinone and thiadiazole scaffolds is a viable strategy for creating novel agents to combat both cancer and bacterial biofilms. dergipark.org.trresearchgate.net

Development of Multi-Targeted Quinazolinone Derivatives

The strategic design of multi-targeted ligands, single molecules capable of modulating multiple biological targets, has gained significant traction in drug discovery, particularly in complex diseases like cancer. The quinazolinone scaffold, a privileged heterocyclic motif, has proven to be a versatile framework for the development of such multi-targeted agents. The this compound core, in particular, offers a valuable starting point for creating derivatives that can simultaneously inhibit key pathways involved in tumor progression, such as those driven by Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Histone Deacetylases (HDACs). This approach holds the promise of enhanced therapeutic efficacy, reduced potential for drug resistance, and improved safety profiles compared to combination therapies.

Dual EGFR/VEGFR Inhibitors

The signaling pathways of EGFR and VEGFR are intricately linked in tumor biology. EGFR activation promotes cancer cell proliferation, survival, and metastasis, while VEGFR, particularly VEGFR-2, is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and nutrient supply. tbzmed.ac.ir Consequently, the simultaneous inhibition of both EGFR and VEGFR presents a powerful strategy to combat cancer through a dual mechanism of action.

Researchers have successfully developed quinazolinone derivatives capable of dual EGFR/VEGFR-2 inhibition. The general pharmacophore for these inhibitors often includes the quinazolinone core, which anchors the molecule in the ATP-binding pocket of the kinases. The 2-aryl group, such as the 4-methoxyphenyl (B3050149) substituent, plays a crucial role in establishing interactions within the hydrophobic regions of the active site. Modifications at other positions of the quinazolinone ring, such as the 6 and 7-positions, have been extensively explored to enhance potency and modulate the selectivity profile. For instance, the introduction of solubilizing groups or moieties that can form additional hydrogen bonds can significantly impact the inhibitory activity.

Below is a table of representative 2-substituted quinazolinone derivatives and their dual inhibitory activities against EGFR and VEGFR-2.

| Compound ID | 2-Substituent | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) |

| 1 | 4-Anilino | 130 | 560 |

| 2 | 4-Anilino-3-chloro | 20 | 1710 |

| 3 | Thio-acetic acid ethyl ester | Not specified | Not specified |

This table presents a selection of data for educational purposes. The inhibitory concentrations (IC50) are indicative of the compounds' potency.

Dual EGFR/HDAC Inhibitors

The crosstalk between genetic and epigenetic regulation is a hallmark of cancer. While EGFR inhibitors target a key signaling pathway, histone deacetylases (HDACs) are critical epigenetic modulators that influence the expression of a wide array of genes, including those involved in cell cycle control, apoptosis, and DNA repair. The combination of EGFR and HDAC inhibition has shown synergistic anti-tumor effects, leading to the rational design of dual-acting molecules.

The development of quinazolinone-based dual EGFR/HDAC inhibitors typically involves a hybrid design strategy. This approach integrates the quinazolinone scaffold, responsible for EGFR inhibition, with a zinc-binding group (ZBG), which is essential for chelating the zinc ion in the active site of HDACs. These two key pharmacophoric elements are connected by a linker of appropriate length and flexibility. The 2-(4-methoxyphenyl) group can serve as a crucial part of the "cap" region of the HDAC inhibitor pharmacophore, which interacts with the rim of the enzyme's active site.

Herein is a data table of quinazolinone-based hybrid molecules with dual EGFR and HDAC inhibitory activities.

| Compound ID | Linker Length (atoms) | EGFR IC50 (nM) | HDAC1 IC50 (nM) |

| 4 | 5 | 63 | 148 |

| 5 | 6 | Not specified | Not specified |

| 6 | 7 | Not specified | Not specified |

This table provides illustrative data on the potency of dual EGFR/HDAC inhibitors. The specific values can vary based on the assay conditions.

Rational Design for Enhanced Potency and Selectivity

The rational design of multi-targeted quinazolinone derivatives is a multifaceted process that leverages computational modeling, structure-activity relationship (SAR) studies, and a deep understanding of the target enzymes' active sites. The goal is to optimize the molecular architecture to achieve high affinity for the intended targets while minimizing off-target effects.

For the this compound scaffold, the 2-position substitution with the 4-methoxyphenyl group is a key determinant of its kinase inhibitory profile. The methoxy (B1213986) group, being an electron-donating substituent, can influence the electronic properties of the phenyl ring and its interactions within the hydrophobic pocket of the kinase domain. SAR studies on related 2-aryl quinazolinones have shown that the nature and position of substituents on this phenyl ring can significantly modulate potency and selectivity. nih.gov For instance, small, electron-withdrawing or -donating groups can fine-tune the binding affinity.

Molecular docking studies are instrumental in visualizing the binding modes of these inhibitors. For EGFR and VEGFR-2, the quinazolinone core typically forms hydrogen bonds with key residues in the hinge region of the ATP-binding site. The 2-(4-methoxyphenyl) group extends into a hydrophobic pocket, and its orientation can be crucial for achieving high potency. To enhance selectivity, subtle differences in the amino acid residues lining this pocket between different kinases can be exploited.

In the design of dual EGFR/HDAC inhibitors, the linker connecting the quinazolinone scaffold to the zinc-binding group is a critical parameter. Its length and rigidity must be optimized to allow the molecule to adopt a conformation that enables simultaneous and effective binding to both target enzymes. Computational modeling can help in predicting the optimal linker length and composition to achieve the desired dual inhibitory profile. The iterative process of design, synthesis, and biological evaluation is central to the development of these sophisticated multi-targeted agents.

Future Perspectives in Quinazolinone Research

Emerging Research Directions for 2-(4-methoxyphenyl)-1H-quinazolin-4-one and Its Derivatives

The core structure of this compound serves as a versatile template for the design and synthesis of new derivatives with potentially enhanced or novel biological activities. Current research is actively exploring modifications at various positions of the quinazolinone ring system to understand and optimize its pharmacological profile.

Key emerging research directions include:

Exploration of Diverse Substituents: Researchers are systematically introducing a wide array of functional groups at different positions on both the quinazoline (B50416) and the methoxyphenyl rings. This allows for a detailed investigation of structure-activity relationships (SAR), which is crucial for identifying the specific structural features that govern the compound's biological effects. nih.govmdpi.com

Hybrid Molecule Synthesis: A promising strategy involves the creation of hybrid molecules by incorporating other pharmacologically active moieties into the this compound scaffold. nih.govnih.gov This approach aims to develop multifunctional agents that can interact with multiple biological targets, potentially leading to synergistic therapeutic effects or novel mechanisms of action. nih.gov

Focus on Specific Biological Targets: While quinazolinones are known for their broad spectrum of activity, future research is likely to focus on designing derivatives that exhibit high selectivity for specific enzymes or receptors implicated in disease. nih.govmedchemexpress.com This targeted approach is essential for developing drugs with improved efficacy and reduced side effects.

Potential for Novel Therapeutic Applications

The inherent biological activity of the quinazolinone core suggests that this compound and its analogs hold significant promise for a range of therapeutic applications. rsc.orgresearchgate.net While much of the historical focus has been on anticancer and antimicrobial properties, emerging research is unveiling new possibilities. nih.govujpronline.com

Potential novel therapeutic applications being investigated include:

Antiviral Agents: The structural features of quinazolinones make them attractive candidates for the development of new antiviral drugs. mjcce.org.mk

Anti-inflammatory and Analgesic Agents: Certain quinazolinone derivatives have demonstrated significant anti-inflammatory and analgesic properties, suggesting their potential use in managing pain and inflammatory conditions. ptfarm.pl

Central Nervous System (CNS) Disorders: Some quinazolinone analogs have shown activity as modulators of CNS targets, opening up avenues for the treatment of neurological and psychiatric disorders. nih.gov

Enzyme Inhibition: The quinazolinone scaffold has been identified as a privileged structure for inhibiting various enzymes, including kinases and proteases, which are key targets in many diseases. nih.govnih.govrsc.org

Advancements in Synthetic Methodologies and Sustainable Chemistry

The synthesis of quinazolinone derivatives is an area of active research, with a strong emphasis on developing more efficient, cost-effective, and environmentally friendly methods. ujpronline.combohrium.com These advancements are crucial for both laboratory-scale research and potential large-scale industrial production.

Recent advancements in synthetic methodologies include:

Green Chemistry Approaches: There is a growing trend towards the use of green solvents like water and glycerol, as well as the development of catalyst-free and solvent-free reaction conditions. mjcce.org.mkresearchgate.nettandfonline.comresearchgate.net These methods reduce the environmental impact of chemical synthesis and align with the principles of sustainable chemistry. frontiersin.org

Novel Catalysts: The development of novel catalysts, including organocatalysts and magnetically recoverable nanocatalysts, is leading to higher yields, shorter reaction times, and easier product purification. bohrium.comfrontiersin.orgfrontiersin.org

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and ultrasound has been shown to accelerate reaction rates and improve yields in the synthesis of quinazolinone derivatives. ujpronline.comujpronline.comtandfonline.com

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, offer a highly efficient and atom-economical route to quinazolinone synthesis. frontiersin.orgfrontiersin.org

Integration of Advanced Computational Techniques for Drug Discovery

The use of advanced computational techniques has become an indispensable tool in modern drug discovery, and the field of quinazolinone research is no exception. These methods allow for the rapid screening of large virtual libraries of compounds and provide valuable insights into their potential biological activity and pharmacokinetic properties.

Key computational techniques being integrated into quinazolinone research include:

Molecular Docking: This technique is widely used to predict the binding mode and affinity of quinazolinone derivatives to their biological targets. ptfarm.plnih.govrsc.orgnih.govekb.egmanipal.edu The insights gained from docking studies can guide the design of more potent and selective inhibitors. rsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are employed to establish a mathematical relationship between the chemical structure of quinazolinone derivatives and their biological activity. rsc.org This information is then used to predict the activity of new, unsynthesized compounds.

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of quinazolinone derivatives. nih.gov This early assessment of a compound's drug-likeness helps to identify potential liabilities and guide the selection of candidates for further development.

Q & A

Q. What are the standard synthetic routes for 2-(4-methoxyphenyl)-1H-quinazolin-4-one?

The compound is typically synthesized via cyclization reactions. A common method involves reacting substituted primary amines with anthranilic acid derivatives in the presence of cyclization agents like acetic anhydride or benzoyl chloride. For example, anthranilic acid can react with 4-methoxyphenyl-substituted amines under reflux in ethanol with acetic acid as a catalyst, followed by purification via recrystallization . Monitoring reaction progress using TLC (with UV visualization) ensures completion .

Q. How is the purity of this compound validated in synthetic workflows?

Purity is assessed using a combination of chromatographic (HPLC, TLC) and spectroscopic techniques (NMR, IR). High-resolution mass spectrometry (HRMS) confirms molecular weight, while melting point analysis provides additional validation. For crystallized samples, X-ray diffraction (using SHELX software for structure refinement) ensures structural integrity .

Q. What safety protocols are critical when handling this compound?

Lab safety requires ventilation (fume hoods), PPE (gloves, goggles), and avoidance of dust inhalation. Emergency measures include immediate rinsing with water upon skin/eye contact. Storage should adhere to flammability and incompatibility guidelines, with reference to safety data sheets (SDS) for related quinazolinones .

Advanced Research Questions

Q. How can regioselectivity challenges during quinazolinone synthesis be addressed?

Retrosynthetic analysis helps identify optimal substituent positions. For example, using sterically hindered amines or directing groups (e.g., methoxy) on the phenyl ring can control cyclization patterns. Solvent polarity (e.g., DMF vs. ethanol) and temperature gradients (slow heating to 80°C) further modulate regioselectivity . Kinetic studies (e.g., isotopic labeling of intermediates) may clarify reaction pathways .

Q. What crystallographic techniques resolve hydrogen-bonding patterns in this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement reveals intermolecular interactions. Graph set analysis (as per Etter’s formalism) categorizes hydrogen-bond motifs (e.g., chains, rings), while Hirshfeld surfaces quantify interaction contributions (e.g., C–H···O vs. π-π stacking) .

Q. How do conflicting bioactivity results across studies arise, and how can they be resolved?

Discrepancies may stem from impurities, polymorphic forms, or assay variability. Methodological solutions include:

- Reproducing synthesis under inert conditions (argon) to prevent oxidation.

- Comparative bioassays (e.g., MIC testing against Mycobacterium tuberculosis with standardized inoculum sizes).

- Solid-state characterization (e.g., DSC for polymorph identification) .

Q. What advanced strategies optimize the compound’s pharmacokinetic properties?

- Lipophilicity adjustment : Introducing polar substituents (e.g., hydroxyl groups) to improve solubility.

- Metabolic stability : Deuterating labile C–H bonds to slow hepatic degradation.

- Cocrystallization : Coformers like succinic acid enhance bioavailability via hydrogen-bonded networks .

Methodological Challenges & Solutions

Q. How are tautomeric forms of 1H-quinazolin-4-one characterized?

Tautomerism (e.g., 1H vs. 3H forms) is studied via NMR in deuterated DMSO (observing NH proton shifts) and SCXRD. Computational methods (DFT) predict stable tautomers, validated by experimental data .

Q. What analytical workflows address low yields in large-scale synthesis?

Q. How do electronic effects of the 4-methoxyphenyl group influence reactivity?

The methoxy group’s electron-donating nature activates the phenyl ring toward electrophilic substitution. Hammett plots correlate substituent effects with reaction rates (σ⁻ values). Spectroscopic probes (e.g., UV-Vis shifts in polar solvents) quantify electronic transitions .

Data Interpretation Tools

Q. Which software tools are recommended for structural refinement and hydrogen-bond analysis?

Q. How are computational methods integrated with experimental data for mechanistic studies?

Molecular docking (AutoDock Vina) predicts binding modes to biological targets (e.g., bacterial enzymes), validated by kinetic assays (IC₅₀ determination). MD simulations (GROMACS) assess stability of ligand-target complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.